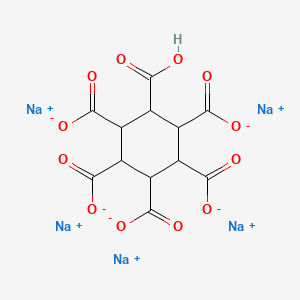
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate is a complex organic compound characterized by the presence of six carboxylic acid groups attached to a cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexane with potassium permanganate or nitric acid under controlled conditions to introduce carboxyl groups at each carbon atom of the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more complex carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. These interactions can affect enzymatic activity, protein folding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: Similar structure but without the sodium salt component.
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, all cis monohydrate: Another variant with different hydration state.
Uniqueness
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate is unique due to its specific sodium salt form, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
50329-18-5 |
|---|---|
Molekularformel |
C12H7Na5O12 |
Molekulargewicht |
458.12 g/mol |
IUPAC-Name |
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate |
InChI |
InChI=1S/C12H12O12.5Na/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;;;;;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;;/q;5*+1/p-5 |
InChI-Schlüssel |
FZVGHDJZKFKMAP-UHFFFAOYSA-I |
SMILES |
C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
50329-18-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















